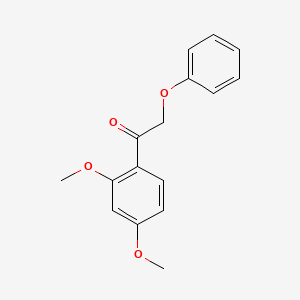
1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone
Vue d'ensemble
Description
“1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s worth noting that compounds with similar structures, such as “1-(2,4-Dimethoxyphenyl)ethanol” and “1-(2,4-DIMETHOXYPHENYL)-2-(4-PROPYLPHENOXY)ETHANONE”, have been studied .
Applications De Recherche Scientifique
Enzymatic Modification and Antioxidant Capacity Enhancement
2,6-Dimethoxyphenol, structurally related to 1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone, has been explored for its potential as an antioxidant through enzymatic modification. Laccase-mediated oxidation of 2,6-dimethoxyphenol in biphasic or homogenous aqueous-organic media has been shown to produce compounds with enhanced antioxidant capacity. The main product, identified as a symmetrical CC linked dimer, exhibited significantly higher antioxidant activity compared to the starting substrate. This suggests potential applications of similar compounds in improving antioxidant properties for various applications, including food preservation, cosmetics, and pharmaceuticals (Adelakun et al., 2012).
Photophysical Studies and Charge Transfer Fluorescence
Photophysical studies of substituted 1,2-diarylethenes, including compounds similar to 1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone, reveal interesting properties like twisted intramolecular charge transfer fluorescence. These compounds exhibit solvent polarity-dependent dual fluorescence, attributed to non-planar twisted intramolecular charge transfer excited states. Such properties suggest applications in the development of novel fluorescent materials for sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices (Singh & Kanvah, 2001).
Selective Methoxy Ether Cleavage and Acylation
Selective methoxy ether cleavage followed by acylation of compounds structurally related to 1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone has been demonstrated. This process allows for the selective cleavage of methoxy groups followed by selective acylation, providing access to ortho-acylated catechols. Such reactions are pivotal in synthesizing intermediates for supramolecular chemistry, pesticides, flavors, fragrances, and natural product synthesis (Adogla et al., 2012).
Photoreactions in Organic Synthesis
Photoreactions of compounds like 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, closely related to 1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone, have shown high chemical yields and selectivity. These reactions, including 1,5-hydrogen migration and cyclization, demonstrate the utility of photoreactions in synthetic organic chemistry for efficiently constructing complex structures and intermediates (Plíštil et al., 2006).
Photochemical Electron-Transfer Reactions
Photochemical electron-transfer reactions of 1,1-diarylethylenes, related to 1-(2,4-Dimethoxyphenyl)-2-phenoxyethanone, have been explored for their potential in organic synthesis. These reactions, including dimerizations, nucleophilic additions, and oxygenation, highlight the versatility of photochemical methods in facilitating various organic transformations, potentially useful in developing novel synthetic routes for complex organic compounds (Mattes & Farid, 1986).
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-8-9-14(16(10-13)19-2)15(17)11-20-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMNOLGACVXOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)COC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2935926.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2935927.png)
![3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B2935928.png)
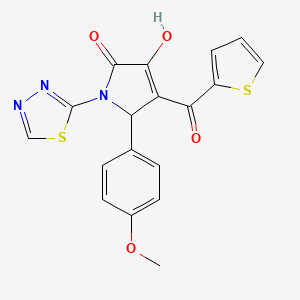
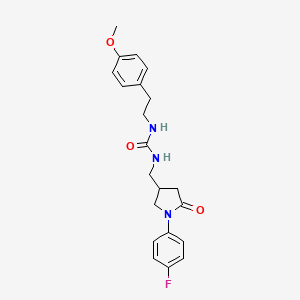
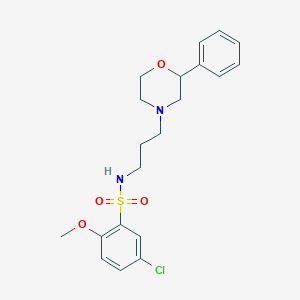
![2-(4,5-Dimethylthiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935936.png)

![3-(2-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2935938.png)
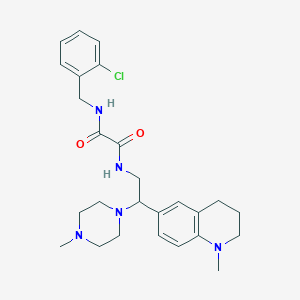
![(1R,2S,6R,7S)-4-(3-Aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride](/img/structure/B2935943.png)
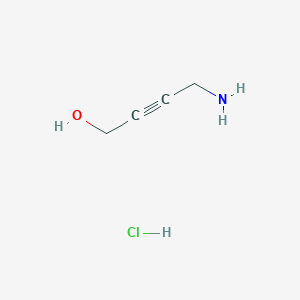
![4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2935945.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2935947.png)